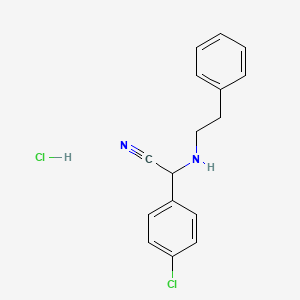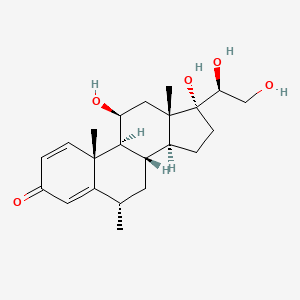![molecular formula C14H10Cl2N4S B1434157 4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-85-6](/img/structure/B1434157.png)
4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Overview
Description
“4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their versatile biological activities, including modulation of myeloid leukemia .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the secondary amine in N2,3-trimethyl-2H-indazol-6-amine was reacted with 2,4-dichloropyrimidine in DMF under basic conditions and elevated temperature (100°C, 3 hr) to afford a related compound .
Scientific Research Applications
Antiproliferative Activity
Research has synthesized new derivatives related to the specified chemical structure, demonstrating significant antiproliferative activity against cancer cell lines. For instance, a study reported the synthesis and evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones for their antiproliferative effects on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The compounds showed structural, concentration, and time-dependent activation, with some inducing apoptotic cell death in MCF-7 cells, indicating potential as anticancer agents (Atapour-Mashhad et al., 2017).
Antimicrobial Activity
Another area of application is the development of compounds with antimicrobial properties. A study synthesized new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, demonstrating preliminary antibacterial and antifungal activities. These findings suggest the potential of such compounds in addressing microbial resistance (El-Gazzar et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using similar structures has been a significant focus. For example, the creation of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives has been reported, showcasing a method to develop new molecules with varied biological activities (Li-feng, 2011).
Antibacterial Evaluation
Research on the synthesis and antibacterial evaluation of novel derivatives reveals their potential as antibacterial agents. A study introduced a new methodology for synthesizing 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, with some showing moderate value compared to reference drugs (Afrough et al., 2019).
Amplifiers of Phleomycin
There is also research into compounds acting as amplifiers of phleomycin, a chemotherapeutic agent. Studies have prepared derivatives by condensation and nucleophilic displacement, reporting activities that suggest enhancement of phleomycin's effects (Brown et al., 1982).
properties
IUPAC Name |
4-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4S/c1-7-12(10-5-6-18-14(17)20-10)21-13(19-7)8-3-2-4-9(15)11(8)16/h2-6H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEVGJFMUPOFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)


![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)
![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)


